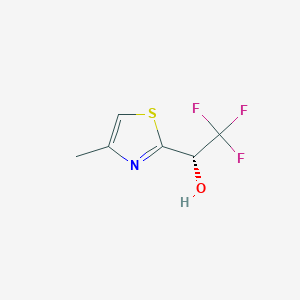

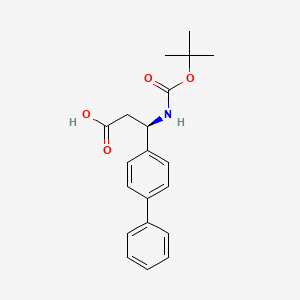

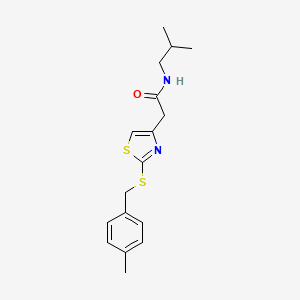

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” is a compound that contains a thiazole ring, which is a five-membered ring with two hetero atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in the literature . For example, Facchinetti et al. reported the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea as a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst .Molecular Structure Analysis

The molecular structure of “(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” can be found in databases like PubChem . The compound contains a thiazole ring, which is a five-membered ring with two hetero atoms .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied extensively . For instance, the reaction of 2, 4-disubstituted thiazole derivatives showed activity against C. albicans .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol” can be found in databases like PubChem .Scientific Research Applications

Catalytic Activity in Acylation of Alcohols

Scandium trifluoromethanesulfonate, a Lewis acid catalyst, demonstrates high catalytic activity for acylation of alcohols with acid anhydrides, including sterically-hindered secondary or tertiary alcohols. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Fluorine-rich Derivatives

Fluorine-rich 1,3,4-thiadiazole derivatives are prepared through a 1,3-dipolar cycloaddition process, demonstrating a regioselective manner and high yields. This process is used to synthesize derivatives with significant fluorine content (Utecht-Jarzyńska et al., 2020).

Synthesis of Polyethers and Poly(benzonitrile ether)s

Multicyclic oligo- and polyethers are synthesized using silylated 1,1,1-tris(4-hydroxyphenyl)ethane and difluoroacetophenone. These polyethers have potential applications in the creation of new materials with unique properties (Kricheldorf et al., 2005).

Antifungal Properties

Compounds with a difluoro(heteroaryl)methyl moiety, synthesized via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, exhibit notable antifungal activities against yeasts and filamentous fungi, highlighting potential pharmaceutical applications (Eto et al., 2000).

Photoaffinity Labeling

2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, is used for photoaffinity labeling of enzymes, demonstrating less rearrangement compared to other diazoacyl reagents (Chowdhry et al., 1976).

Synthesis and Virtual Screening Against COVID-19

The synthesis of novel thiadiazole and 1,2,3-triazole hybrids demonstrates potential antiviral activity against COVID-19, through inhibition of the main coronavirus protease (Rashdan et al., 2021).

Gas Solubility in Ionic Liquids

Studies on the solubility of various gases in ionic liquids containing trifluoromethylsulfonyl imide anion reveal significant insights into the interactions and solubility behavior of these gases, which is crucial for industrial applications (Anthony et al., 2005).

Synthesis of Acaricidal Compounds

The use of fluorinated alcohols as solvents in the synthesis of fluorinated pyrazoles, leading to the creation of potent acaricidal compounds, showcases the potential in pest control applications (Fustero et al., 2008).

Synthesis of Fluorous Chemistry Compounds

The synthesis of highly fluorinated compounds, such as triflate 4 from the HFPO trimer-based alcohol, demonstrates applications in fluorous chemistry, including the creation of fluorous ionic liquids or intermediates for fluorous carbenes (Kysilka et al., 2008).

Benzylation of Alcohols

2-Benzyloxy-1-methylpyridinium triflate is used for the conversion of alcohols into benzyl ethers, demonstrating a stable and effective method for the benzylation of a wide range of alcohols (Poon & Dudley, 2006).

Safety And Hazards

Future Directions

Thiazole derivatives have shown promise in various pharmaceutical applications, and there is ongoing research to discover novel derivatives with improved properties . For instance, there is ongoing research to develop novel aminoacyl-tRNA synthetase inhibitors among this chemical class with antibacterial activity toward resistant strains of M. tuberculosis .

properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGULJTUXTIWLEU-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)

![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)

![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)

![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)

![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)